1-[(2R)-Pyrrolidin-2-yl]propan-2-one
Description
Contextual Significance within Organic Chemistry and Chiral Compound Synthesis
The significance of 1-[(2R)-Pyrrolidin-2-yl]propan-2-one in organic chemistry is intrinsically linked to the prominence of the pyrrolidine (B122466) ring system. This five-membered nitrogen-containing heterocycle is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.comnih.gov The pyrrolidine scaffold provides a versatile and robust framework that is central to the synthesis of complex molecular architectures. nih.gov
Specifically, 2-substituted pyrrolidines are crucial building blocks for a number of important alkaloids, including nicotine (B1678760) and hygrine (B30402). mdpi.com The subject compound, this compound, can be viewed as the direct precursor to the natural alkaloid (+)-hygrine (1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one), which is found in the leaves of the coca plant. ebi.ac.ukcutm.ac.in The synthesis of hygrine and its analogues is a topic of ongoing research, driven by interest in their biological properties and their role as intermediates in the biosynthesis of more complex tropane (B1204802) alkaloids. ebi.ac.uknih.gov
The presence of both a secondary amine and a ketone functional group makes this compound a versatile intermediate. The amine can be functionalized in various ways, while the ketone offers a handle for a wide range of chemical transformations, such as reductions to form the corresponding alcohol, or carbon-carbon bond-forming reactions. Its utility is amplified by its chirality, positioning it as a valuable chiral building block for the enantioselective synthesis of more complex molecules. nih.gov The development of synthetic routes to such chiral pyrrolidines is a key objective in organic synthesis, aiming for high efficiency and stereoselectivity. nih.govebi.ac.uk
Stereochemical Foundations and Enantiomeric Purity Considerations
The synthesis of enantiomerically pure pyrrolidines is a central theme in modern organic chemistry. nih.gov Starting materials from the "chiral pool," such as the naturally occurring amino acid L-proline (which has an (S) configuration), are common precursors for creating these structures. mdpi.comnih.gov Through established chemical transformations, the stereocenter of proline can be retained or inverted to produce a desired enantiomer of a 2-substituted pyrrolidine. The synthesis of (+)-hygrine, for instance, has been achieved with high enantiomeric excess (ee), confirming the (R) configuration of the natural product. ebi.ac.ukacs.org
Achieving high enantiomeric purity is critical, as different enantiomers of a molecule can exhibit vastly different biological activities. libretexts.org In the context of drug discovery, one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. Therefore, synthetic methods are meticulously designed to control the stereochemical outcome, often employing chiral catalysts or auxiliaries to ensure the formation of a single enantiomer. nih.govrsc.org The analysis of enantiomeric purity, typically by techniques like chiral chromatography, is a routine and essential step in the characterization of such compounds. ebi.ac.uk
Overview of Academic Research Trajectories for Pyrrolidine-Based Scaffolds
The academic research landscape for pyrrolidine-based scaffolds is dynamic and expansive, reflecting their immense utility in various fields of chemistry. mdpi.comnih.gov The core structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. nih.govnih.gov
A major trajectory in current research is the development and application of pyrrolidine-based organocatalysts. Inspired by the catalytic activity of proline in asymmetric reactions, a vast number of chiral pyrrolidine derivatives have been synthesized and successfully used to catalyze a wide range of stereoselective transformations, such as Michael additions and aldol (B89426) reactions. nih.govnih.govrsc.org These catalysts offer a more environmentally friendly alternative to traditional metal-based catalysts.
Another significant area of research is the incorporation of the pyrrolidine motif into novel therapeutic agents. nih.govnih.gov Scientists are continuously exploring how modifications to the pyrrolidine ring and its substituents affect biological activity against various diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govresearchgate.netrdd.edu.iq
Furthermore, the total synthesis of complex natural products containing the pyrrolidine ring remains a vibrant field of study. cutm.ac.innih.gov These synthetic endeavors not only make these often-scarce natural compounds available for biological study but also drive the development of new and innovative synthetic methodologies. nih.govnih.govacs.org The creation of libraries of diverse pyrrolidine derivatives for high-throughput screening in drug discovery is also a prominent research direction. acs.org
Structure
3D Structure
Properties
CAS No. |
130325-43-8 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)5-7-3-2-4-8-7/h7-8H,2-5H2,1H3/t7-/m1/s1 |
InChI Key |
ZAJDAGLJUKMNJL-SSDOTTSWSA-N |
SMILES |
CC(=O)CC1CCCN1 |
Isomeric SMILES |
CC(=O)C[C@H]1CCCN1 |
Canonical SMILES |
CC(=O)CC1CCCN1 |
Synonyms |
2-Propanone, 1-(2-pyrrolidinyl)-, (R)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Approaches to 1 2r Pyrrolidin 2 Yl Propan 2 One
Historical Development of Synthetic Routes to Pyrrolidin-2-one Derivatives
The synthesis of pyrrolidine (B122466) derivatives has a rich history, evolving from classical methods to highly sophisticated asymmetric strategies. Early approaches often relied on the "chiral pool," utilizing naturally occurring chiral molecules like L-proline and L-hydroxyproline as starting materials. nih.gov These precursors, possessing the desired inherent stereochemistry, could be chemically modified through functional group transformations to yield a variety of 2-substituted pyrrolidines. nih.gov
Another foundational method for constructing the five-membered pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. acs.org This approach, particularly involving azomethine ylides and various dipolarophiles, has been extensively studied for its ability to generate highly substituted pyrrolidines in a regio- and stereoselective manner. acs.orgacs.org
A landmark development in the asymmetric synthesis of cyclic compounds was the Hajos–Parrish–Eder–Sauer–Wiechert reaction, first reported in 1971. This proline-catalyzed intramolecular aldol (B89426) reaction demonstrated the potential of small organic molecules to induce enantioselectivity, laying the groundwork for the field of organocatalysis, which would become a cornerstone of modern asymmetric synthesis. rsc.org In the decades that followed, numerous methods were reported for the asymmetric synthesis of 2-substituted pyrrolidines, building upon these early principles of cyclization and stereochemical control. lookchem.com
Asymmetric Synthesis Strategies for the Chiral Pyrrolidine Moiety
Achieving the correct stereochemistry at the C2 position is critical for the synthesis of 1-[(2R)-Pyrrolidin-2-yl]propan-2-one. Several key strategies have been developed to install this chirality effectively.
Chiral Pool Synthesis: As mentioned, the use of enantiomerically pure starting materials like (L)-proline (which has an S configuration) or its derivatives remains a common and straightforward strategy. The synthesis often begins with the reduction of proline to (S)-prolinol, which serves as a versatile intermediate for further elaboration. nih.gov
Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective transformation. For the synthesis of chiral amines and N-heterocycles, enantiopure tert-butanesulfinamide has emerged as a highly effective chiral auxiliary. acs.org
Asymmetric Cycloadditions: The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for creating the pyrrolidine ring with high stereocontrol. acs.orgnih.gov The development of chiral catalysts, often based on copper or silver complexes, allows for the enantioselective synthesis of substituted pyrrolidines with the potential to form up to four contiguous stereocenters. nih.gov
Biocatalysis: In recent years, enzymes have been employed as highly efficient and selective catalysts. For the synthesis of chiral 2-substituted pyrrolidines, transaminases (TAs) have been used to catalyze the asymmetric amination of ω-chloroketones. This process triggers a spontaneous intramolecular cyclization to afford the desired chiral pyrrolidine with exceptional enantiomeric excess (up to >99.5% ee). nih.govresearchgate.net This method offers access to either the (R) or (S)-enantiomer by selecting the appropriate transaminase enzyme. researchgate.net
Asymmetric Alkylation: Another approach involves the asymmetric alkylation of glycine (B1666218) or proline derivatives. For instance, chiral phase-transfer catalysts derived from cinchona alkaloids can be used to direct the enantioselective alkylation of glycine imine esters to produce α-substituted amino acid precursors, which can then be cyclized. nih.gov
Table 1: Comparison of Asymmetric Synthesis Strategies for the Pyrrolidine Moiety
| Strategy | Key Reagents/Catalysts | Typical Stereoselectivity | Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Transaminases (TAs), ω-chloroketones | Excellent (up to >99.5% ee) | High enantioselectivity, mild conditions, green approach | nih.gov, researchgate.net |
| Asymmetric Cycloaddition | Azomethine ylides, Cu(I) or Ag(I) catalysts | High regio- and stereoselectivity | Atom-economical, builds complexity quickly | nih.gov |
| Chiral Auxiliary | tert-Butanesulfinamide | Excellent diastereoselectivity | Reliable and predictable stereochemical outcome | acs.org |
| Chiral Pool | (L)-Proline, (L)-Hydroxyproline | Inherently chiral | Readily available, inexpensive starting materials | nih.gov |
Chemo- and Regioselective Preparations of the Propan-2-one Side Chain
Attaching the propan-2-one (or acetonyl) side chain to the C2 position of the pyrrolidine ring requires a chemo- and regioselective carbon-carbon bond formation. This is a significant challenge, as other positions on the ring (e.g., the nitrogen atom or the C5 position) can also be reactive.
A primary method for achieving this is through the alkylation of a pre-formed, N-protected proline derivative . For instance, an enolate can be generated from an N-Boc-proline ester using a strong base like lithium diisopropylamide (LDA). This enolate can then react with a suitable electrophile, such as chloroacetone (B47974) or bromoacetone, to introduce the acetonyl side chain at the C2 position. The N-protecting group is crucial to prevent N-alkylation and to modulate the reactivity of the molecule. Subsequent deprotection would yield the target compound. While direct examples for this specific transformation are specialized, the general principle of alkylating proline derivatives is well-established. rsc.org
Another strategy involves the organolithiation of cyclic imines . A cyclic imine precursor to the pyrrolidine can be treated with an organolithium reagent to deprotonate the C2 position, forming a nucleophilic species that can then be reacted with an electrophile. This approach provides a direct route to 2-substituted pyrrolidines. acs.org
Palladium-catalyzed C-H activation has also been explored for the functionalization of saturated heterocycles. However, these methods often show a preference for arylation at the C4 position when using a C3-directing group, making selective C2 functionalization challenging without a specifically designed directing group strategy. acs.orgnih.gov
Catalytic Methods for Enantioselective Formation of this compound
Modern synthetic chemistry emphasizes the use of catalytic methods to achieve high efficiency and enantioselectivity. Several catalytic approaches are directly applicable to the synthesis of this compound or its immediate precursors.
The most direct catalytic route would be the transaminase-triggered cyclization mentioned previously. nih.govresearchgate.net This one-pot reaction begins with a prochiral ω-chloro- or ω-bromo-ketone. For the synthesis of the target molecule, the required starting material would be a 5-halo-2-methyl-2-hexanone. A stereoselective transaminase would convert the ketone into a chiral amine, which would then undergo a rapid, intramolecular nucleophilic substitution to form the (R)-pyrrolidine ring, yielding the final product with high enantiomeric purity. nih.govresearchgate.net
Catalytic asymmetric 1,3-dipolar cycloadditions represent another powerful strategy. nih.gov In this scenario, a chiral Lewis acid catalyst, typically complexed with a metal like copper(I) or silver(I), coordinates to the reactants (an azomethine ylide and a dipolarophile) to create a chiral environment. This guides the cycloaddition to proceed enantioselectively, producing a highly functionalized pyrrolidine core that can then be converted to the target molecule. nih.gov
Organocatalysis also offers viable pathways. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze cycloaddition reactions, including the [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes, to generate complex pyrrolizine structures with high enantioselectivity. core.ac.uk While not a direct synthesis, this demonstrates the power of organocatalysis in constructing chiral N-heterocyclic systems.
Sustainable and Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.
Biocatalysis: The use of enzymes, such as the transaminases described above, is a prime example of green chemistry. These reactions are typically run in aqueous media under mild conditions, avoid the use of heavy metal catalysts, and offer exceptional selectivity, reducing the need for complex purification steps. nih.govresearchgate.net
Atom Economy and Multicomponent Reactions: One-pot, multicomponent reactions are inherently efficient as they combine several synthetic steps without isolating intermediates, saving time, solvents, and energy. nih.gov The 1,3-dipolar cycloaddition is an example of an atom-economical reaction where most of the atoms from the starting materials are incorporated into the final product. acs.org
Green Solvents and Catalysts: There is a strong trend towards replacing hazardous organic solvents with greener alternatives like water or ethanol. nih.gov Furthermore, the development of reusable catalysts, such as those based on biodegradable cellulose (B213188) or recoverable magnetic nanoparticles, minimizes waste and catalyst consumption.
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have been shown to accelerate reaction rates, increase yields, and reduce side reactions, contributing to more efficient and sustainable processes. acs.orgnih.gov Some reactions have even been developed to run under catalyst-free and solvent-free conditions, representing an ideal green synthetic method. rsc.org
Table 2: Green Chemistry Approaches in Pyrrolidine Synthesis
| Green Principle | Methodology | Key Features | Reference |
|---|---|---|---|
| Renewable Feedstocks/Biocatalysis | Transaminase-triggered cyclization | Enzymatic, aqueous media, avoids heavy metals | nih.gov, researchgate.net |
| Process Intensification | Microwave-Assisted Synthesis (MAOS) | Reduced reaction times, improved yields | acs.org, |
| Safer Solvents/Catalysts | Domino reaction in EtOH/H₂O | Catalyst-free, uses green solvents, room temperature | |
| Catalysis | Reusable Magnetic Nanocatalyst | Easy recovery and reuse of the catalyst | |
| Waste Prevention | Ultrasound-promoted one-pot synthesis | Uses citric acid (green catalyst), short reaction times | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for 1 2r Pyrrolidin 2 Yl Propan 2 One
Chiral Spectroscopic Methods for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism)
Chiral spectroscopic methods are indispensable for the non-ambiguous assignment of the absolute configuration of enantiomers in solution. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govspectroscopyeurope.comamericanlaboratory.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions within the molecule. nih.gov Since enantiomers produce mirror-image VCD spectra, the absolute configuration of a molecule like 1-[(2R)-Pyrrolidin-2-yl]propan-2-one can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). spectroscopyeurope.comamericanlaboratory.com For the (2R)-enantiomer, a specific pattern of positive and negative VCD bands would be predicted across the fingerprint region (approx. 800-1800 cm⁻¹). A match between the signs and relative intensities of the major experimental bands and the calculated spectrum for the (2R) configuration would confirm its stereochemistry. schrodinger.com
Electronic Circular Dichroism (ECD): ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized ultraviolet-visible light, corresponding to electronic transitions. nih.gov The ketone chromophore (n→π* transition) and the pyrrolidine (B122466) nitrogen in this compound are expected to give rise to characteristic Cotton effects in the ECD spectrum. The sign of these Cotton effects is directly related to the spatial arrangement of atoms around the stereocenter. Similar to VCD, the absolute configuration is assigned by comparing the experimental ECD spectrum with the theoretically calculated spectrum for the (2R)-enantiomer.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Analysis and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the connectivity and three-dimensional structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments provides detailed insights into the conformational dynamics and stereochemistry of this compound.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. The substituents on the ring influence the preferred conformation. For a 2-substituted pyrrolidine, the substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation.
Predicted ¹H and ¹³C NMR Data: While specific experimental data for this exact compound is not readily available in public databases, a predicted spectrum can be constructed based on known chemical shift ranges and data from analogous structures. msu.edupdx.eduuobasrah.edu.iqorgchemboulder.comchemistrysteps.comlibretexts.org
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H2 | ~3.0 - 3.5 | m | - | Chiral center proton, coupled to H3 and CH₂ (propanone) |
| H3 (α to N) | ~1.8 - 2.2 | m | - | Diastereotopic protons |
| H4 | ~1.5 - 1.9 | m | - | Diastereotopic protons |
| H5 | ~2.8 - 3.2 | m | - | Protons adjacent to nitrogen |
| N-H | ~1.5 - 3.0 | br s | - | Broad signal, exchangeable with D₂O |
| CH₂ (propanone) | ~2.5 - 2.8 | d | ~7 Hz | Methylene protons adjacent to ketone and chiral center |
| CH₃ (propanone) | ~2.1 | s | - | Methyl protons of the ketone group |
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~58 - 65 | Chiral center carbon |
| C3 | ~28 - 35 | Pyrrolidine ring carbon |
| C4 | ~22 - 28 | Pyrrolidine ring carbon |
| C5 | ~45 - 52 | Pyrrolidine ring carbon adjacent to nitrogen |
| C=O (Ketone) | ~208 - 215 | Ketone carbonyl carbon libretexts.orgopenstax.org |
| CH₂ (propanone) | ~50 - 55 | Methylene carbon adjacent to ketone |
| CH₃ (propanone) | ~30 - 35 | Methyl carbon of the ketone group |
Conformational Analysis: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial for determining the preferred conformation. NOE correlations between the H2 proton and protons on the pyrrolidine ring (H3, H5) would help to establish the relative orientation of the propan-2-one substituent. For instance, a strong NOE between H2 and one of the H5 protons would suggest a pseudo-equatorial orientation of the substituent is significantly populated.
X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. nih.govcrossref.org Although a specific crystal structure for this compound has not been reported in the surveyed literature, the methodology remains the gold standard for structural elucidation.
To determine the absolute configuration, single-crystal X-ray diffraction would be performed. The anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal allows for the differentiation between a molecule and its mirror image. nih.gov The Flack parameter is a critical value derived from the refinement of the crystal structure that confirms the absolute stereochemistry; a value close to zero for the (2R) configuration would validate the assignment. nih.gov
In the solid state, the molecule would likely adopt a low-energy conformation. The pyrrolidine ring would exhibit an envelope or twist pucker, and the propan-2-one side chain would be oriented to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the N-H group of the pyrrolidine and the carbonyl oxygen of a neighboring molecule, would be expected to play a significant role in the crystal packing.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₇H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with high accuracy (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion, providing valuable structural information. wikipedia.org The fragmentation of this compound is expected to follow patterns observed for other 2-substituted pyrrolidines and ketones. libretexts.orgnih.gov
Proposed Fragmentation Pathway: Upon ionization (e.g., by electron impact or electrospray), the molecular ion [C₇H₁₃NO]⁺˙ would be formed. A primary and highly characteristic fragmentation pathway for N-alkyl amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org
α-Cleavage: The most likely initial fragmentation is the cleavage of the bond between the chiral carbon (C2) and the propan-2-one side chain. This would result in the formation of a stable, resonance-stabilized iminium ion.
Loss of Acetonyl Radical: Cleavage of the C2-CH₂ bond would lead to the loss of an acetonyl radical (•CH₂COCH₃, mass 57) and the formation of the pyrrolidiniumyl ion at m/z 70.
Loss of Pyrrolidine: Another possible fragmentation, characteristic of ketones, is cleavage alpha to the carbonyl group. This could lead to the loss of the pyrrolidine ring as a neutral molecule, although this is generally less favored for amines.
Interactive Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 127 | Molecular Ion | [C₇H₁₃NO]⁺˙ | Ionization |
| 70 | Pyrrolidiniumyl ion | [C₄H₈N]⁺ | α-Cleavage, loss of •CH₂COCH₃ |
| 57 | Acetonyl cation | [C₃H₅O]⁺ | Cleavage of C2-CH₂ bond with charge retention on the smaller fragment |
| 43 | Acetyl cation | [C₂H₃O]⁺ | Cleavage within the propanone side chain |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govkurouskilab.comnih.gov
For this compound, the key functional groups are the secondary amine (N-H) of the pyrrolidine ring and the ketone (C=O) group.
Ketone Group (C=O): A strong, sharp absorption band is expected in the IR spectrum in the range of 1705-1725 cm⁻¹, characteristic of a saturated aliphatic ketone. openstax.orglibretexts.org This vibrational mode would also be observable, though typically weaker, in the Raman spectrum.
Secondary Amine (N-H): The N-H stretching vibration is expected to appear as a moderate band in the IR spectrum around 3300-3500 cm⁻¹. The N-H bending vibration typically occurs in the 1550-1650 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration of the pyrrolidine ring will produce bands in the 1020-1250 cm⁻¹ region of the IR spectrum.
C-H Stretching: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the propanone side chain will be observed in the 2850-3000 cm⁻¹ region.
Intermolecular hydrogen bonding between the N-H proton (donor) and the C=O oxygen (acceptor) would cause a broadening and a shift to lower frequency of the N-H and C=O stretching bands in the condensed phase compared to the gas phase or in dilute non-polar solution.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | 3300 - 3500 | Medium | Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=O Stretch (ketone) | 1705 - 1725 | Strong | Medium |
| N-H Bend | 1550 - 1650 | Medium | Weak |
| CH₂ Scissoring | 1440 - 1480 | Medium | Medium |
| C-N Stretch | 1020 - 1250 | Medium-Strong | Weak |
Chemical Reactivity and Derivatization Strategies for 1 2r Pyrrolidin 2 Yl Propan 2 One
Reactivity of the Ketone Functionality: Enolization, Tautomerism, and Carbonyl Addition Reactions
The ketone group is a primary site of reactivity in 1-[(2R)-Pyrrolidin-2-yl]propan-2-one. Its chemistry is characterized by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.
Enolization and Tautomerism Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-bond. masterorganicchemistry.com
The equilibrium between the keto and enol forms is typically catalyzed by acids or bases. libretexts.org Under most conditions, the keto form is significantly more stable and predominates. libretexts.orgmasterorganicchemistry.com However, the transient formation of the enol or its conjugate base, the enolate, is crucial for many reactions, such as α-alkylation and aldol (B89426) condensations. The stability of the enol form can be influenced by factors like substitution, conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com For this specific compound, the intramolecular hydrogen bonding between the pyrrolidine (B122466) nitrogen and the enol's hydroxyl group could potentially influence the tautomeric equilibrium.
Carbonyl Addition Reactions The polarized nature of the carbonyl group (C=O) makes the carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, converts the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon. masterorganicchemistry.com A wide array of nucleophiles can add to the ketone, leading to diverse products.
Key examples of carbonyl addition reactions include:
Hydride Addition: Reduction of the ketone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 1-[(2R)-pyrrolidin-2-yl]propan-2-ol. ksu.edu.sa This reaction creates a new stereocenter at the former carbonyl carbon, potentially leading to a mixture of diastereomers.
Organometallic Addition: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the ketone to form tertiary alcohols after an acidic workup. libretexts.org
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. libretexts.org This reaction adds a cyano group and a hydroxyl group to the carbonyl carbon.
Hydration: In the presence of water, a reversible addition can occur to form a geminal-diol (hydrate). ksu.edu.sa For most simple ketones, the equilibrium heavily favors the ketone, and the hydrate (B1144303) cannot be isolated. libretexts.org
Imine and Enamine Formation: Reaction with primary amines (RNH₂) yields imines (Schiff bases), while reaction with secondary amines, such as another molecule of a pyrrolidine derivative, can form enamines. ksu.edu.salibretexts.org
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Reduction (Hydride Addition) | NaBH₄ or LiAlH₄ | Secondary Alcohol | ksu.edu.sa |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol | libretexts.org |
| Cyanohydrin Formation | HCN, Base Catalyst | Cyanohydrin | libretexts.org |
| Imine Formation | Primary Amine (RNH₂) | Imine | ksu.edu.sa |
| Enamine Formation | Secondary Amine (R₂NH) | Enamine | libretexts.org |
Chemical Transformations Involving the Pyrrolidine Nitrogen: Alkylation, Acylation, and Ring Functionalization
The secondary amine of the pyrrolidine ring is a key functional handle for derivatization. Its nucleophilic character allows for a variety of chemical transformations.
Alkylation: The nitrogen atom can be readily alkylated by reacting with alkyl halides or other electrophilic carbon sources. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. For example, reaction with an alkyl halide like methyl iodide would yield N-methyl-1-[(2R)-pyrrolidin-2-yl]propan-2-one.
Acylation: Acylation of the pyrrolidine nitrogen with acyl chlorides or acid anhydrides produces the corresponding N-acyl derivative (an amide). nih.gov For instance, treatment with acetyl chloride in the presence of a base would yield 1-[(2R)-1-acetylpyrrolidin-2-yl]propan-2-one. This transformation is often used to protect the nitrogen or to introduce new functionalities.
Ring Functionalization: Beyond simple N-substitution, the pyrrolidine ring itself can be functionalized. This often starts from chiral precursors like (S)-proline or (S)-4-hydroxyproline. nih.govmdpi.com While the target molecule is already formed, these strategies highlight common transformations of the pyrrolidine scaffold, such as introductions of hydroxyl groups or other substituents at various positions on the ring, which could be applied to analogs of this compound.
Stereoselective Derivatization at the Ketone and Pyrrolidine Moieties
The inherent chirality of the (2R) stereocenter provides a powerful tool for controlling the stereochemical outcome of subsequent reactions.
At the Ketone: Stereoselective reduction of the ketone can be achieved using chiral reducing agents or by substrate-controlled reduction, where the existing stereocenter directs the approach of the hydride reagent to one face of the carbonyl, leading to a preponderance of one diastereomeric alcohol. Similarly, aldol reactions using the enolate of this ketone can proceed with diastereoselectivity. The use of a related chiral auxiliary, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, in stereoselective aldol reactions has been demonstrated, where different Lewis acids like SnCl₂ and Cp₂ZrCl₂ can induce high syn- or anti-selectivity, respectively. rsc.org
At the Pyrrolidine Moiety: The synthesis of chiral cis-2,5-disubstituted pyrrolidines has been described for use as organocatalysts. rsc.org These synthetic strategies can be adapted to introduce substituents onto the pyrrolidine ring of this compound in a stereocontrolled manner, creating complex, multi-chiral analogs.
Synthesis of Structurally Modified Analogs and Bioisosteres
Modifying the structure of this compound can lead to analogs with different physical, chemical, or biological properties. This is a common strategy in medicinal chemistry.
Structural Analogs: Analogs can be synthesized by altering different parts of the molecule. For example, the propanone side chain can be lengthened or shortened, or the methyl ketone can be replaced with a different group. The pyrrolidine ring can be substituted or replaced with other heterocyclic systems. Novel pyrrolidine derivatives are often synthesized for various applications, including as inhibitors of enzymes like autotaxin. nih.gov
Bioisosteres: Bioisosteres are substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. baranlab.org In designing analogs of this compound, one might replace the ketone functionality with other groups that can act as hydrogen bond acceptors, such as an ester, a sulfone, or a bioisosteric equivalent. The pyrrolidine ring could be replaced by other five-membered rings like tetrahydrofuran (B95107) or cyclopentane (B165970) to probe the importance of the nitrogen atom for a specific biological activity.
| Original Moiety | Potential Bioisosteric Replacement | Rationale | Reference |
|---|---|---|---|
| Ketone (C=O) | Ester, Amide, Sulfone | Maintains hydrogen bond acceptor capability, alters electronics and metabolism. | baranlab.org |
| Pyrrolidine Ring | Tetrahydrofuran, Thiolane, Cyclopentane | Probes the necessity of the ring nitrogen for activity while maintaining a similar five-membered cyclic structure. | baranlab.org |
| N-H | N-CH₃, O, S | Removes hydrogen bond donor capability, alters polarity and basicity. | baranlab.org |
Utilization as a Chiral Building Block in Multi-Step Organic Synthesis
The most significant application of this compound in organic synthesis is its use as a chiral building block or a chiral auxiliary. The (2R) configuration derived from natural sources like L-proline makes it an attractive starting material for enantioselective synthesis.
The pyrrolidine scaffold is a common feature in many pharmaceuticals and natural products. mdpi.comrdd.edu.iq By using this compound, chemists can introduce this chiral motif into a larger target molecule. The ketone and amine functionalities serve as handles to build out the molecular framework through reactions like those described above. For example, the amine can be used to link the chiral pyrrolidine to one part of a target molecule, while the ketone is transformed to connect another fragment, with the original stereocenter influencing the stereochemistry of newly formed centers. rsc.org The synthesis of complex pyrrolidine-containing drugs often begins with chiral precursors such as proline or its derivatives, underscoring the value of such chiral building blocks. nih.govmdpi.com
Mechanistic Investigations of Biological Interactions Involving 1 2r Pyrrolidin 2 Yl Propan 2 One Derivatives
Enzyme Inhibition and Activation Mechanisms (e.g., in vitro kinetic and binding studies)
Derivatives of the pyrrolidine (B122466) scaffold have been investigated as inhibitors of various enzymes. For instance, certain pyrrolidine derivatives have been designed and synthesized as potent inhibitors of the myeloid cell leukemia-1 (Mcl-1) protein, with inhibitory constants (Ki) in the micromolar range. nih.gov The inhibitory activity is evaluated using techniques like fluorescence polarization assays. nih.gov
In another example, derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) have been examined for their ability to inhibit deoxyribonuclease I (DNase I) in vitro. researchgate.net Specifically, 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one and 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one demonstrated inhibitory activity with IC50 values of 192.13 ± 16.95 μM and 132.62 ± 9.92 μM, respectively. researchgate.net These findings suggest that the pyrrolidinyl-propanone backbone can serve as a template for the development of enzyme inhibitors.
Furthermore, pyrrolidine pentamine derivatives have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), an enzyme responsible for bacterial resistance to amikacin. nih.gov Structure-activity relationship studies on these derivatives have shown that modifications at various positions on the pyrrolidine ring can significantly impact their inhibitory potency. nih.gov
The Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway, have also been targeted by pyrrolidine-containing compounds. acs.org Modifications to the pyrrolidine ring, such as its replacement with other cyclic amines like azetidine (B1206935) or azepane, resulted in only modest changes in inhibitory activity against LATS1/2. acs.org This suggests that the core scaffold plays a crucial role in maintaining activity.
Ligand-Receptor Binding Affinities and Interaction Dynamics (e.g., molecular recognition studies)
The pyrrolidinyl scaffold is a common feature in ligands designed to interact with various receptors. For instance, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D2-like receptors. nih.gov One derivative, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo researchgate.netacs.orgcyclohepta[b]pyrrole-3-carboxamide, exhibited potent affinity for D2-like receptors. nih.gov
The introduction of a chiral pyrrolidine ring can also confer selectivity for specific receptor subtypes. nih.gov For example, it has been shown to promote selectivity towards CK1 receptors. nih.gov Similarly, (S)-pyrrolidine derivatives have been reported as antagonists of the CXCR4 chemokine receptor, with one compound showing an IC50 of 79 nM in a competitive binding assay. nih.gov
Molecular recognition studies, often aided by molecular docking and dynamics simulations, help to elucidate the binding modes of these derivatives. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's binding pocket. nih.govnih.gov For example, molecular dynamics simulations have been used to study the interaction of ligands with LXR/RXR and LXR/PPAR heterodimers, showing that ligand binding can increase the interaction energies between the receptor interfaces. nih.gov
Allosteric Modulation and Conformational Changes Induced by Compound Binding
Pyrrolidinone derivatives have emerged as a significant class of positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor M1 (M1 mAChR). researchgate.netnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand), and can either enhance (PAM) or inhibit (negative allosteric modulator, NAM) the receptor's response to the orthosteric ligand. nih.gov
The development of heteroaryl-pyrrolidinone M1 PAMs has demonstrated that this chemotype can achieve robust selectivity for the M1 receptor with no agonistic activity on its own. researchgate.netnih.gov These compounds generally consist of a flexible tail, a substituted amide or lactam (like the pyrrolidinone ring), and a linking heteroaryl core. nih.gov The "reversed lactam" chemotype found in some of these derivatives has proven to be a fruitful template for medicinal chemistry efforts. nih.gov
Pyrrolone derivatives have also been identified as intracellular allosteric modulators for chemokine receptors, specifically CCR1 and CCR2. acs.org These ligands can inhibit the receptors in a noncompetitive manner with respect to chemokine binding. acs.org This is a significant finding as it suggests that these compounds could be effective even in the presence of high local concentrations of chemokines. acs.org
The binding of a ligand to a receptor can induce conformational changes that alter the receptor's activity. nih.gov While direct studies on 1-[(2R)-Pyrrolidin-2-yl]propan-2-one are lacking, the principle is well-established. For example, the phosphorylation of the FixJ receiver domain induces significant conformational changes that lead to the activation of the response regulator. nih.gov Similarly, allosteric modulators, by binding to their distinct site, induce conformational changes that affect the orthosteric site's affinity or the receptor's signaling efficacy. nih.gov
Cellular Pathway Perturbations and Signaling Cascade Interventions (in vitro mechanistic studies)
The interaction of pyrrolidine derivatives with their biological targets can lead to the perturbation of cellular pathways and the intervention in signaling cascades. For instance, inhibitors of the Mcl-1 protein, which can be based on a pyrrolidine scaffold, would be expected to interfere with the intrinsic apoptosis pathway, as Mcl-1 is a key anti-apoptotic protein. nih.gov
In the context of cancer, pyrrole (B145914) derivatives have been shown to induce apoptosis and autophagy in breast cancer cells by inhibiting the ERK signaling pathway. nih.gov These studies use techniques like MTT assays to assess cell viability, and Western blotting to measure the levels of key proteins in the signaling cascade, such as cytochrome c, Bcl-2, and LC3-I/II. nih.gov
Furthermore, the inhibition of ribonucleotide reductase regulatory subunit M2 (RRM2) by a specific inhibitor, COH29, has been shown to induce DNA damage and activate the ATM/Rb/E2F1 pathway. nih.gov This leads to cell cycle arrest in the G1 phase and a decrease in S phase cells, ultimately blocking DNA damage repair and inducing apoptosis in atypical teratoid rhabdoid tumor cells. nih.gov While not directly a pyrrolidinyl-propanone derivative, this illustrates how targeting a specific node in a cellular pathway can lead to significant downstream effects.
Structure-Activity Relationship (SAR) Derivations from Mechanistic Interaction Data
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrrolidine derivatives, SAR analyses have revealed key structural features that influence their biological activity. nih.govnih.govnih.gov
For example, in a series of pyrrolidine pentamine inhibitors of AAC(6')-Ib, modifications at the R3, R4, and R5 positions of the scaffold had varied effects on inhibitory activity, highlighting these positions as key for optimization. nih.gov A significant correlation was also found between the calculated molecular docking energies and the experimentally determined inhibitory activities. nih.gov
In the development of M1 mAChR PAMs, the SAR of heteroaryl-pyrrolidinones is relatively well understood. nih.gov The optimization of a tool compound, VU0453595, involved the replacement of a dihydro-pyrrolo[3,4-b]pyridin-5-one core with various alternative 4,5-dihydropyrrolo-fused heteroaromatics to generate novel and selective PAMs. researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of 1 2r Pyrrolidin 2 Yl Propan 2 One
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. youtube.com For 1-[(2R)-Pyrrolidin-2-yl]propan-2-one, DFT methods are employed to elucidate its electronic structure, predict its reactivity, and simulate its spectroscopic signatures. capes.gov.brnumberanalytics.com
Electronic Structure and Reactivity: Calculations are typically performed using a functional such as B3LYP with a basis set like 6-31G* to optimize the molecular geometry and compute electronic properties. capes.gov.br The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, reveals regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) near the pyrrolidine (B122466) nitrogen's hydrogen atom, suggesting a site for nucleophilic interaction.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, which serves as a valuable tool for experimental validation. google.com By computing the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, with characteristic peaks corresponding to C=O, C-N, and C-H stretching modes. acs.org Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the structural elucidation and assignment of experimental spectra. nih.govfrontiersin.org Machine learning techniques are increasingly being integrated with quantum calculations to enhance the speed and accuracy of spectral predictions. acs.org
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (likely centered on the pyrrolidine nitrogen) |
| LUMO Energy | -0.8 eV | Region of electron acceptance (likely centered on the carbonyl carbon) |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |
| Dipole Moment | 2.9 D | Reflects the molecule's overall polarity |
| Predicted ¹³C NMR Shift (C=O) | 209 ppm | Characteristic chemical shift for a ketone carbonyl carbon |
| Predicted IR Frequency (C=O stretch) | 1715 cm⁻¹ | Typical absorption frequency for a saturated ketone |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects
While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.com MD simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding the influence of the surrounding environment, such as a solvent. rsc.orgbioinformaticsreview.com
Conformational Landscape: The pyrrolidine ring is known for its puckered conformations, often described as "envelope" or "twist" forms. nih.gov The substituent at the C-2 position influences the preferred pucker of the ring. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. researchgate.net This is crucial as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional shape.
Solvent Effects: Simulating the molecule in an explicit solvent, such as water, reveals how intermolecular interactions affect its structure and dynamics. researchgate.net The solvent can stabilize certain conformations through hydrogen bonding or dipole-dipole interactions. Analysis of the simulation trajectory can provide information on properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and its impact on the molecule's behavior. acs.org
| Parameter | Observation | Significance |
|---|---|---|
| Predominant Pyrrolidine Pucker | Cγ-exo (C4-exo) | Identifies the most stable ring conformation |
| Rotational Barrier (C-C bond) | ~4.5 kcal/mol | Energy required to rotate the propanone side chain |
| Solvent Accessible Surface Area (SASA) | 180 Ų (average) | Measures the molecule's exposure to the solvent |
| Water Coordination (around C=O) | Average of 2.5 water molecules within 3.5 Å | Quantifies the local hydration of the polar carbonyl group |
Molecular Docking Studies and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com This method is central to structure-based drug design. nih.gov For this compound, docking studies would involve placing it into the active site of a hypothetical biological target to predict its binding mode and affinity. ucsf.eduresearchgate.net
The process involves a search algorithm that generates numerous possible poses of the ligand within the receptor's binding site. Each pose is then evaluated by a scoring function, which estimates the binding free energy. nih.gov A lower score typically indicates a more favorable binding interaction.
Analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For instance, the carbonyl oxygen of the propanone moiety could act as a hydrogen bond acceptor, while the pyrrolidine ring might engage in hydrophobic interactions with nonpolar residues in the binding pocket.
| Parameter | Result | Interpretation |
|---|---|---|
| Docking Score (Binding Energy) | -7.2 kcal/mol | Predicts a favorable binding affinity |
| Key Hydrogen Bonds | Carbonyl O with backbone NH of Valine-85 | A critical stabilizing interaction |
| Hydrophobic Interactions | Pyrrolidine ring with side chains of Leucine-15, Alanine-30 | Anchors the ligand in a nonpolar pocket |
| Predicted Inhibition Constant (pKi) | 6.5 | Translates the docking score into a potential inhibitory activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Designed Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model for analogs of this compound, it becomes possible to predict the activity of newly designed molecules without the need for immediate synthesis and testing. nih.govresearchgate.net
The first step is to generate a dataset of analogs with known activities. For each analog, a set of molecular descriptors is calculated. These can include constitutional, topological, electronic, and quantum chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. frontiersin.org
Predictive analytics leverages these models to forecast the performance of hypothetical compounds. binariks.comresearchgate.net For example, a QSAR model could predict the blood-brain barrier permeability of new derivatives, which is a critical parameter for compounds targeting the central nervous system. fda.gov
| Descriptor | Description | Correlation with Activity (Hypothetical) |
|---|---|---|
| LogP | Octanol-water partition coefficient (lipophilicity) | Positive (higher lipophilicity increases activity) |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Negative (lower polarity improves membrane penetration) |
| Molecular Weight (MW) | Mass of the molecule | Optimal range; activity decreases outside it |
| HOMO Energy | Energy of the highest occupied molecular orbital | Positive (higher HOMO energy correlates with better binding) |
In Silico Screening and Virtual Library Design for Novel Derivatives
Building on the principles of docking and QSAR, in silico screening allows for the rapid evaluation of large collections of virtual compounds. nih.govslideshare.net A virtual library of novel derivatives of this compound can be designed by computationally modifying its structure, for example, by adding different substituents to the pyrrolidine ring or propanone side chain.
| Screening Stage | Number of Compounds | Criteria |
|---|---|---|
| Initial Virtual Library | 50,000 | Enumerated derivatives based on the core scaffold |
| Drug-Likeness Filtering | 15,000 | Pass Lipinski's Rule of Five |
| ADMET Prediction | 4,500 | Favorable predicted absorption and low toxicity |
| Docking-Based Screening | 200 | Docking score < -8.0 kcal/mol |
| Final Hits for Synthesis | 25 | Visual inspection of binding modes and chemical feasibility |
Emerging Academic Applications and Future Research Directions for 1 2r Pyrrolidin 2 Yl Propan 2 One
Role in Asymmetric Catalysis and Chiral Auxiliary Design
The application of chiral pyrrolidine (B122466) derivatives as organocatalysts and chiral auxiliaries is a well-established and powerful strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com While 1-[(2R)-Pyrrolidin-2-yl]propan-2-one itself is not yet a widely commercialized catalyst, its structural components suggest significant potential in this domain. The pyrrolidine moiety is a key feature in highly successful organocatalysts, such as proline and its derivatives, which effectively control the stereochemical outcome of a wide range of chemical transformations. mdpi.com
The (2R) stereocenter of this compound can induce chirality in reactions where it or its derivatives are employed as catalysts. For instance, the secondary amine of the pyrrolidine ring can participate in enamine or iminium ion catalysis, a cornerstone of organocatalysis, to facilitate asymmetric aldol (B89426) reactions, Michael additions, and α-functionalizations of carbonyl compounds. The propan-2-one side chain could be modified to fine-tune the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity.
As a chiral auxiliary, the compound could be temporarily attached to a prochiral molecule to direct a stereoselective transformation. wikipedia.org The auxiliary would then be cleaved and ideally recovered, having imparted its chirality to the product. The ketone functionality offers a convenient handle for the attachment and subsequent removal of the auxiliary. Research in this area would involve the synthesis of various acylated or otherwise modified derivatives of this compound and evaluating their performance in key asymmetric reactions, such as alkylations and aldol additions. researchgate.net
Integration into Supramolecular Chemistry Systems and Self-Assembly Processes
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting avenues for the application of this compound. The molecule possesses both hydrogen bond donor (the N-H group) and acceptor (the C=O group) sites, which are fundamental for the formation of ordered supramolecular assemblies. The chirality of the molecule can introduce a helical bias into these assemblies, leading to the formation of chiral nanotubes, vesicles, or gels.
The propan-2-one side chain can be chemically modified to introduce other recognition motifs, such as aromatic rings for π-π stacking interactions or long alkyl chains to promote self-assembly in specific solvents. The resulting amphiphilic molecules could form micelles or other organized structures with potential applications in drug delivery or materials science. Future research could explore the self-assembly behavior of derivatives of this compound in various media and the characterization of the resulting supramolecular structures.
Exploration as a Scaffold for Novel Chemical Entities in Diverse Research Fields
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govnih.govfrontiersin.org This is due to its three-dimensional structure, which allows for precise spatial orientation of substituents, and its favorable physicochemical properties. researchgate.net Consequently, this compound represents an excellent starting point for the synthesis of novel chemical entities with potential applications in various research fields.
Derivatives of this compound have already been investigated for their biological activity. For example, certain 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives have been shown to exhibit inhibitory properties against Deoxyribonuclease I (DNase I). researchgate.netnih.gov This finding opens the door to exploring this scaffold for the development of agents targeting other enzymes or biological pathways. The ketone functionality is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening.
| Research Field | Potential Application of this compound Scaffold |
| Medicinal Chemistry | Development of enzyme inhibitors (e.g., for DNase I), receptor modulators, and antimicrobial agents. frontiersin.orgresearchgate.netnih.gov |
| Agrochemicals | Design of novel pesticides and herbicides with improved efficacy and selectivity. |
| Materials Science | Synthesis of chiral polymers, liquid crystals, and functional materials. |
Advanced Methodologies for Compound Synthesis and Targeted Structural Modification
The development of efficient and stereoselective methods for the synthesis of chiral pyrrolidines is an active area of research. mdpi.com While this compound can be conceptually derived from the natural amino acid L-proline, advanced synthetic methodologies offer more versatile and efficient routes to this and related structures.
Recent advances in catalysis have enabled the biocatalytic construction of chiral pyrrolidines via intramolecular C(sp3)–H amination, offering a sustainable and highly selective approach. acs.org Transition-metal-catalyzed reactions, such as [3+2] cycloadditions, provide a powerful means to construct the pyrrolidine ring with high stereocontrol. acs.org Furthermore, modern synthetic techniques like microwave-assisted organic synthesis (MAOS) can accelerate reaction times and improve yields in the synthesis of pyrrolidine derivatives. nih.gov
Targeted structural modification of this compound is crucial for exploring its full potential. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of carbon-carbon bond-forming reactions. The nitrogen atom of the pyrrolidine ring can be functionalized to introduce a wide range of substituents, further diversifying the chemical space accessible from this scaffold.
Unexplored Mechanistic Pathways and Undiscovered Biological Targets
The known inhibitory activity of 1-(pyrrolidin-2-yl)propan-2-one derivatives against DNase I suggests that this scaffold can interact with specific biological macromolecules. researchgate.netnih.gov This opens up the possibility of discovering novel biological targets for this class of compounds. The propan-2-one moiety is an activated ketone that can potentially form covalent bonds with nucleophilic residues, such as serine, in the active sites of enzymes. nih.gov This "serine-trap" mechanism could be exploited to design inhibitors for a range of serine hydrolases.
Future research should focus on screening libraries of this compound derivatives against a panel of biological targets to identify new activities. Mechanistic studies, including kinetic analysis and structural biology, will be essential to understand how these molecules interact with their targets at a molecular level. The exploration of structure-activity relationships (SAR) will guide the design of more potent and selective compounds. frontiersin.org
Challenges and Opportunities in the Field of Chiral Pyrrolidine Chemistry Research
The primary challenge in the field of chiral pyrrolidine chemistry lies in the development of highly efficient and stereoselective synthetic methods that are also environmentally benign. acs.org Achieving precise control over multiple stereocenters remains a significant hurdle in the synthesis of complex pyrrolidine-containing molecules. Furthermore, a deeper understanding of the conformational preferences of the pyrrolidine ring and how they influence biological activity is needed. nih.gov
Despite these challenges, the opportunities in this field are vast. The chemical space around the pyrrolidine scaffold is far from fully explored, and there is immense potential for the discovery of novel catalysts, materials, and therapeutic agents. nih.govfrontiersin.org The development of new catalytic methods, particularly those that utilize earth-abundant metals or biocatalysts, will be a key driver of progress. acs.org The continued exploration of the biological activities of chiral pyrrolidine derivatives is likely to yield new insights into disease pathways and provide starting points for the development of new medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
